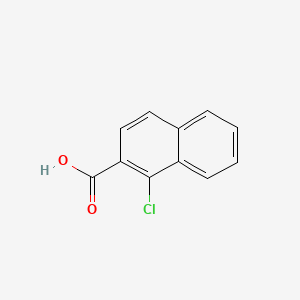

1-Chloronaphthalene-2-carboxylic acid

CAS No.:

Cat. No.: VC20163259

Molecular Formula: C11H7ClO2

Molecular Weight: 206.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClO2 |

|---|---|

| Molecular Weight | 206.62 g/mol |

| IUPAC Name | 1-chloronaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |

| Standard InChI Key | CPIQIFZUPSNWNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |

Introduction

Synthesis and Production Methods

Chlorination-Carboxylation Pathways

The synthesis of 1-chloronaphthalene-2-carboxylic acid typically involves sequential chlorination and carboxylation of naphthalene derivatives. One method employs direct chlorination of naphthalene using reagents like Cl₂ or SOCl₂, followed by carboxylation via carbonylation or oxidation. For instance, the RU2536591C2 patent describes a protocol where naphthalene reacts with CCl₄ and alcohols (e.g., methanol, ethanol) in the presence of metallic iron, HCl, and acetylacetone at 130°C under argon for 4–12 hours . This method achieves high regioselectivity, favoring the 1-chloro-2-carboxylic acid isomer due to steric and electronic effects .

Table 1: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Chlorination-Carboxylation | CCl₄, Fe⁰, HCl, acetylacetone, 130°C, Ar | ~92% | High | |

| Oxidation of 1-Chloronaphthalene | KMnO₄, H₂O, reflux | 60–75% | Moderate |

Industrial-Scale Production

Industrial processes often utilize continuous flow reactors to optimize yield and purity. Key steps include:

-

Chlorination: Naphthalene is treated with chlorine gas in the presence of Lewis acids (e.g., AlCl₃) to produce 1-chloronaphthalene .

-

Carboxylation: The chlorinated intermediate undergoes carboxylation via Grignard reactions or carbon monoxide insertion, followed by acid hydrolysis.

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure (C₁₁H₇ClO₂) features a planar naphthalene core with substituents at positions 1 and 2. The chlorine atom induces electron-withdrawing effects, polarizing the ring and enhancing the carboxylic acid's reactivity.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.62 g/mol | |

| Melting Point | 215–217°C (decomposes) | |

| Solubility | Insoluble in H₂O; soluble in DMSO, THF | |

| LogP (Octanol-Water) | 3.19 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 550–850 cm⁻¹ (C-Cl stretch).

-

NMR: ¹H NMR signals at δ 7.5–8.5 ppm (aromatic protons), δ 12.5 ppm (COOH).

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ yields 1-chloro-2-naphthoquinone, useful in dye synthesis .

-

Reduction: LiAlH₄ reduces the carboxylic acid to 1-chloronaphthalene-2-methanol, a precursor for polymers.

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution with amines or thiols, enabling the synthesis of sulfonamides and thioethers. For example:

Industrial and Biomedical Applications

-

Pharmaceuticals: Serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

-

Materials Science: Used in liquid crystals and organic semiconductors due to its planar structure .

-

Fluorescent Probes: Exhibits fluorescence (λₑₓ = 350 nm, λₑₘ = 425/470 nm), aiding biochemical assays.

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume